molecular formula C8H16N2 B1460866 (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-45-4

(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1460866
CAS No.: 1072102-45-4
M. Wt: 140.23 g/mol
InChI Key: ZUILOGVUGKBLHW-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of organic compounds known as alpha amino acids and derivatives. It is characterized by the presence of a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, it may inhibit chitinase enzymes, which are essential for the growth and development of certain pathogens .

Comparison with Similar Compounds

(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3S,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILOGVUGKBLHW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine

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